molecular formula C13H15BrO2 B13295880 Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate

Cat. No.: B13295880
M. Wt: 283.16 g/mol
InChI Key: DECUYBMCHCZHIE-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate is a synthetic organic compound featuring a cyclobutane ring substituted with a 3-bromophenyl group and an acetate ester moiety. The cyclobutyl group introduces steric constraints and electronic effects that differentiate it from linear or simpler cyclic esters. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their ability to modulate molecular conformation and reactivity .

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

methyl 2-[3-(3-bromophenyl)cyclobutyl]acetate

InChI

InChI=1S/C13H15BrO2/c1-16-13(15)7-9-5-11(6-9)10-3-2-4-12(14)8-10/h2-4,8-9,11H,5-7H2,1H3

InChI Key

DECUYBMCHCZHIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions.

    Esterification: The final step involves the esterification of the cyclobutyl compound to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate involves its interaction with molecular targets in biological systems. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Methyl 2-(3-Bromophenyl)Acetate (CAS 150529-73-0)

  • Structure : Lacks the cyclobutyl ring, with the 3-bromophenyl group directly attached to the acetate ester.
  • Properties : Molecular weight = 229.07 g/mol; stored at 2–8°C .
  • Biological Activity : Activates olfactory receptor OR1A1 with EC50 = 11.5–24.4 µM, comparable to ethyl 2-(3-bromophenyl)acetate .
  • Applications: Used to synthesize (R)-Flurbiprofen, a nonsteroidal anti-inflammatory drug .
  • Key Difference : The absence of the cyclobutyl ring likely reduces steric hindrance, enhancing receptor binding efficiency compared to the bulkier cyclobutyl derivative.

Ethyl 2-(3-Bromophenyl)Acetate (CAS 14062-30-7)

  • Structure : Ethyl ester analog with a 3-bromophenyl group.
  • Biological Activity : Similar EC50 range (11.5–24.4 µM) for OR1A1 activation, suggesting ester chain length (methyl vs. ethyl) has minimal impact on potency .
  • Key Difference : Ethyl esters generally exhibit slightly higher lipophilicity, which may influence pharmacokinetics.

Methyl 2-Amino-2-(3-Bromophenyl)Acetate

  • Structure: Substitutes the cyclobutyl group with an amino (-NH2) group.
  • Applications : Widely used in drug discovery and agrochemical synthesis due to its reactivity in forming amide or imine bonds .

Methyl (E)-3-(3-Bromophenyl)Acrylate

  • Structure : Features an α,β-unsaturated ester (acrylate) instead of a cyclobutyl group.
  • Synthesis : Prepared via Horner-Wadsworth-Emmons reaction, highlighting its utility in photocycloaddition reactions to form cyclobutane derivatives .

Methyl 2-(3-(Hydroxymethyl)Cyclobutyl)Acetate

  • Structure : Contains a hydroxymethyl (-CH2OH) substituent on the cyclobutane ring.
  • Properties : Increased polarity due to the hydroxyl group, improving aqueous solubility .
  • Key Difference : The hydroxymethyl group offers a site for further functionalization (e.g., oxidation, esterification), unlike the bromophenyl group in the target compound.

Research Implications and Gaps

  • Synthetic Challenges : The cyclobutyl group in the target compound likely requires specialized methods, such as photocycloaddition or ring-closing metathesis, as seen in related acrylate systems .
  • Biological Activity Prediction: Docking studies on ethyl 2-(3-bromophenyl)acetate suggest hydrophobic interactions with OR1A1 residues (e.g., Val106, Phe108) .
  • Applications : The bromophenyl and cyclobutyl motifs are common in CNS drug candidates, where conformational restriction improves target binding. However, specific data on the target compound’s efficacy is lacking.

Biological Activity

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate is a synthetic organic compound with the chemical formula C₁₃H₁₅BrO₂. This compound features a methyl ester linked to an acetic acid moiety, with a cyclobutyl ring and a bromophenyl group. The presence of bromine in its structure is significant as it influences the compound's reactivity and potential biological activities.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

PropertyValue
Molecular Formula C₁₃H₁₅BrO₂
Molecular Weight 285.17 g/mol
IUPAC Name This compound

The compound's unique combination of cyclic and aromatic structures suggests potential reactivity that could be harnessed in various biological applications.

The biological activity of this compound can be hypothesized based on its structural features. The bromophenyl group may interact with various biological targets, including enzymes and receptors, through mechanisms such as:

  • Hydrophobic interactions : The aromatic nature of the bromophenyl group allows for π-π stacking interactions with aromatic residues in proteins.
  • Electrophilic substitution : The presence of bromine can enhance the electrophilic character of the compound, potentially allowing it to participate in nucleophilic attacks by biological molecules.

Potential Biological Activities

Based on structural analogs and preliminary studies, this compound may exhibit several biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The presence of the bromine atom could enhance this activity by increasing membrane permeability or inhibiting specific metabolic pathways.
  • Anticancer Properties : Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation. The cyclobutyl ring may contribute to this activity by inducing structural strain that affects cellular processes.
  • Enzyme Inhibition : The compound could potentially act as an inhibitor for specific enzymes related to metabolic pathways, similar to other brominated compounds known for their inhibitory effects on enzymes like alkaline phosphatase and proteasome.

Case Studies and Experimental Evidence

  • Antimicrobial Studies :
    • A study examining related compounds found that certain brominated derivatives exhibited significant antibacterial activity against Gram-positive bacteria. While direct evidence for this compound is lacking, its structural similarity suggests potential efficacy in this area .
  • Anticancer Activity :
    • Research on structurally related compounds has indicated potential anticancer properties. For instance, derivatives featuring cyclobutyl groups have been shown to inhibit tumor growth in vitro and in vivo models, suggesting that this compound may warrant further investigation in cancer research .

Summary Table of Biological Activities

Activity TypeEvidence LevelRelated Compounds
Antimicrobial Preliminary studiesBrominated derivatives
Anticancer Indirect evidenceCyclobutyl derivatives
Enzyme Inhibition HypotheticalAlkaline phosphatase inhibitors

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate?

The synthesis typically involves multi-step procedures, including cyclobutane ring formation and esterification. For example:

  • Cyclobutyl Intermediate Synthesis : [3+2] Cycloaddition or photochemical methods can generate the cyclobutane core.
  • Bromophenyl Incorporation : Suzuki-Miyaura cross-coupling may introduce the 3-bromophenyl group using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (e.g., Na₂CO₃) .
  • Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic or enzymatic catalysis yields the methyl ester . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical for verifying intermediates and the final product .

Q. What analytical techniques are recommended for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents and confirm the cyclobutyl and bromophenyl moieties.
  • X-ray Crystallography : Resolves stereochemistry and spatial arrangement. The SHELX program suite (e.g., SHELXL) is widely used for small-molecule refinement .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound?

  • Pharmaceutical Intermediates : Used to synthesize nonsteroidal anti-inflammatory drug (NSAID) derivatives, such as Flurbiprofen analogs, due to its bromophenyl group’s bioisosteric potential .
  • Material Science : The cyclobutyl ring’s strain and rigidity make it a candidate for designing polymers with tailored thermal properties .

Advanced Research Questions

Q. How does the cyclobutyl ring’s strain influence reactivity in cross-coupling reactions?

The ring’s angle strain (≈90° bond angles) increases electron density at the cyclobutyl carbon, enhancing oxidative addition in palladium-catalyzed couplings. However, steric hindrance may require ligand optimization (e.g., bulky phosphines) to improve yields. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions between experimental and computational spectral data?

  • Hybrid Approaches : Combine experimental NMR data with density functional theory (DFT)-calculated chemical shifts to identify discrepancies (e.g., incorrect stereochemical assignments).
  • Dynamic NMR : Probe conformational flexibility in solution if temperature-dependent splitting is observed .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural data .

Q. How can reaction conditions be optimized for stereoselective synthesis?

  • Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) during cyclobutane formation to control stereochemistry.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in asymmetric reactions.
  • Kinetic vs. Thermodynamic Control : Monitor reaction progression via HPLC to isolate the desired diastereomer .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Purification : Chromatography is impractical at scale; switch to crystallization using solvent mixtures (e.g., ethyl acetate/hexane).
  • Catalyst Recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and improve recyclability .
  • Safety : Bromine handling requires closed systems and scrubbing to mitigate toxicity risks .

Methodological Considerations

Q. How is the compound’s stability assessed under varying storage conditions?

  • Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.
  • Analytical Monitoring : Use HPLC to track decomposition products (e.g., ester hydrolysis to carboxylic acid) .

Q. What computational tools predict biological activity or material properties?

  • Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., cyclooxygenase for NSAID applications).
  • QSAR Models : Relate substituent electronic effects (Hammett σ values) to activity trends .
  • Molecular Dynamics (MD) : Simulate polymer matrices to predict thermal stability or rigidity .

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